2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane
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Overview
Description
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, an iodomethyl group, and two methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
The synthesis of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the iodoetherification of a precursor compound using N-iodosuccinimide (NIS) in acetonitrile . This reaction introduces the iodomethyl group into the bicyclic framework. Further steps may involve the epimerization of the exo-alcohol to its endo-epimer through oxidation and subsequent reduction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction reactions to modify its functional groups.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to different linear or cyclic products.
Common reagents used in these reactions include N-iodosuccinimide for iodination, Jones’ reagent for oxidation, and sodium borohydride for reduction .
Scientific Research Applications
2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a candidate for drug discovery and development, especially in fragment-based drug design.
Material Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially inhibiting or modulating specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane include other bicyclo[2.2.1]heptane derivatives such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a scaffold in drug design.
2,7-Diazabicyclo[2.2.1]heptane: Utilized in asymmetric synthesis and organocatalysis.
Cantharidin and Analogues: These compounds have biological activity and are used in medicinal chemistry.
The uniqueness of 2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[22
Properties
Molecular Formula |
C12H21IO |
---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
2-ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21IO/c1-4-14-12(8-13)10-6-5-9(7-10)11(12,2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
UVCBWLLZHQLAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2CCC(C2)C1(C)C)CI |
Origin of Product |
United States |
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